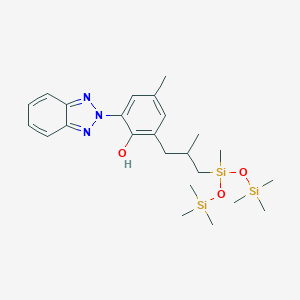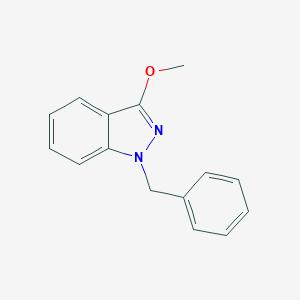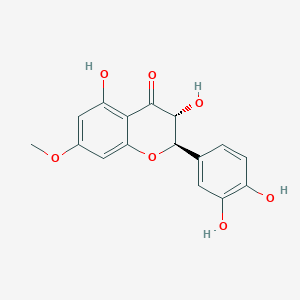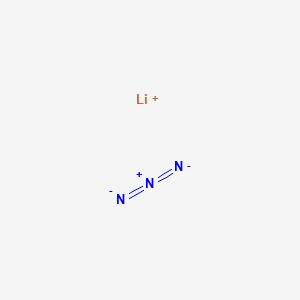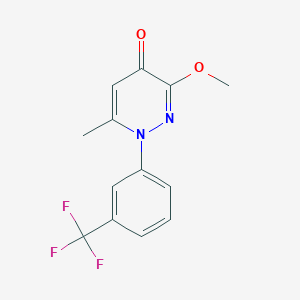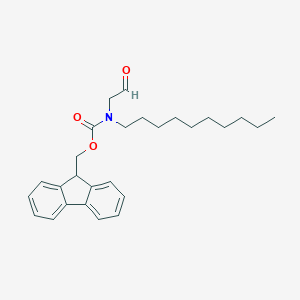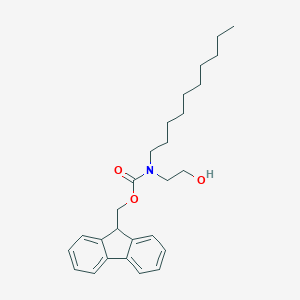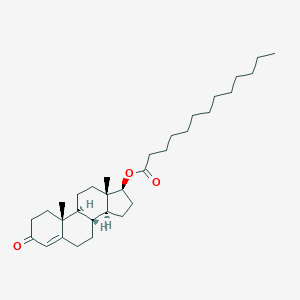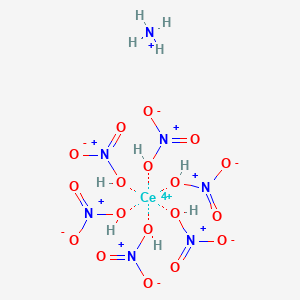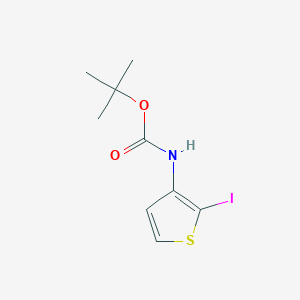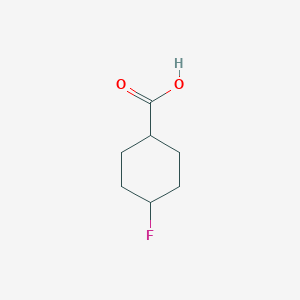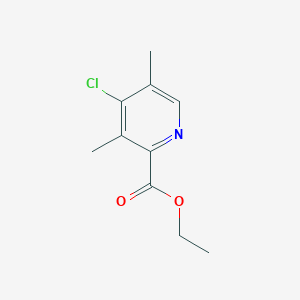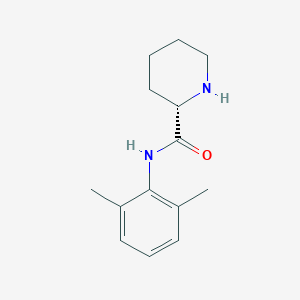
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide, also known as BU10119, is a chemical compound that belongs to the class of opioid receptor agonists. This compound has shown promising results in scientific research as a potential pain relief medication.
Wirkmechanismus
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide acts as an agonist at the mu-opioid receptor, which is located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide also activates the kappa-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemische Und Physiologische Effekte
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has been shown to produce potent analgesic effects in animal models of pain. This compound has also been shown to produce fewer side effects compared to other opioid receptor agonists, such as respiratory depression and physical dependence. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has also been shown to have a longer duration of action compared to other opioid receptor agonists.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in lab experiments include its potent analgesic effects, longer duration of action, and fewer side effects compared to other opioid receptor agonists. However, the limitations of using N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide. One direction is to further investigate the potential use of this compound as a pain relief medication in humans. Another direction is to explore the use of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in combination with other analgesic agents to enhance its potency and duration of action. Additionally, further research is needed to fully understand the mechanism of action of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide and its potential side effects.
Synthesemethoden
The synthesis of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves the reaction of N-phenylpropanamide with 3-butenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-methyl-4-piperidone. This synthesis method has been optimized to produce high yields of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has been extensively studied in scientific research for its potential use as a pain relief medication. Studies have shown that N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has also been shown to have a longer duration of action and fewer side effects compared to other opioid receptor agonists.
Eigenschaften
CAS-Nummer |
155125-61-4 |
|---|---|
Produktname |
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide |
Molekularformel |
C19H28N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(1-but-3-enyl-3-methylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C19H28N2O/c1-4-6-13-20-14-12-18(16(3)15-20)21(19(22)5-2)17-10-8-7-9-11-17/h4,7-11,16,18H,1,5-6,12-15H2,2-3H3 |
InChI-Schlüssel |
GSHVJFJRMLMIJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1C)CCC=C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1C)CCC=C)C2=CC=CC=C2 |
Synonyme |
N-(1-but-3-enyl-3-methyl-4-piperidyl)-N-phenyl-propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



